molecular formula C14H17NO6 B186131 (S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester CAS No. 183434-02-8

(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester

Cat. No. B186131
CAS RN: 183434-02-8
M. Wt: 295.29 g/mol
InChI Key: BBTZLXDLDUPAAC-AWEZNQCLSA-N
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Description

The compound “(S)-4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid propyl ester” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The compound also includes ester functional groups, which are derived from carboxylic acids and alcohols .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various types of reactions. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in many synthetic procedures . Additionally, the formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst is a common method in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The “4-Ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano” part suggests the presence of an ethyl group, a hydroxy group, and two carbonyl groups on a tetrahydro-1H-pyrano ring . The “6-carboxylic acid propyl ester” part indicates a carboxylic acid ester functional group attached to the pyridine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reagents used. For instance, esters can undergo a variety of reactions, including nucleophilic acyl substitution . In addition, the pyridine ring in the molecule can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, esters generally have polar bonds but do not engage in hydrogen bonding, making them intermediate in boiling points between the nonpolar alkanes and the alcohols .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if it’s used as a reactant in a chemical reaction, its mechanism of action would involve the breaking and forming of chemical bonds during the reaction process .

properties

IUPAC Name

propyl (4S)-4-ethyl-4-hydroxy-3,8-dioxo-1,7-dihydropyrano[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-3-5-20-12(17)10-6-9-8(11(16)15-10)7-21-13(18)14(9,19)4-2/h6,19H,3-5,7H2,1-2H3,(H,15,16)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZLXDLDUPAAC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC2=C(COC(=O)C2(CC)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC2=C(COC(=O)[C@@]2(CC)O)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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